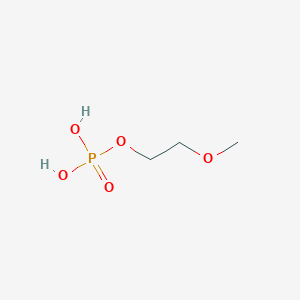

2-Methoxyethyl dihydrogen phosphate

Beschreibung

BenchChem offers high-quality 2-Methoxyethyl dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H9O5P |

|---|---|

Molekulargewicht |

156.07 g/mol |

IUPAC-Name |

2-methoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C3H9O5P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3,(H2,4,5,6) |

InChI-Schlüssel |

CKIDCAPNNGWMCC-UHFFFAOYSA-N |

Kanonische SMILES |

COCCOP(=O)(O)O |

Verwandte CAS-Nummern |

70700-21-9 |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Synthesis of 2-Methoxyethyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthesis methods for 2-Methoxyethyl dihydrogen phosphate, a mono-alkyl phosphate ester of significant interest in various chemical and biomedical fields. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust resource for professionals engaged in chemical synthesis and drug development.

Introduction: The Significance of 2-Methoxyethyl Dihydrogen Phosphate

2-Methoxyethyl dihydrogen phosphate belongs to the class of organophosphate esters, which are integral to numerous biological processes and find diverse applications in materials science and pharmacology. The presence of the methoxyethyl group imparts unique solubility and reactivity characteristics to the phosphate moiety, making it a valuable building block in the synthesis of more complex molecules, including prodrugs and specialized surfactants. Understanding the synthetic pathways to this compound is crucial for its efficient production and utilization in research and development.

Core Synthetic Strategies

The synthesis of 2-Methoxyethyl dihydrogen phosphate primarily involves the phosphorylation of 2-methoxyethanol. The choice of phosphorylating agent is a critical determinant of the reaction's efficiency, selectivity, and scalability. The most prevalent methods employ phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). Each approach presents distinct advantages and challenges, which will be elaborated upon in the subsequent sections.

The fundamental reaction can be depicted as follows:

Caption: General overview of the synthesis of 2-Methoxyethyl dihydrogen phosphate.

Synthesis via Phosphorus Pentoxide (P₂O₅)

The reaction of alcohols with phosphorus pentoxide is a classical and direct method for the synthesis of monoalkyl phosphates.[1] However, this method often yields a mixture of mono- and dialkyl phosphates, along with free phosphoric acid, necessitating careful control of reaction conditions and subsequent purification.[1]

Mechanistic Rationale

Phosphorus pentoxide is a powerful dehydrating agent and a source of electrophilic phosphorus. The reaction proceeds through the attack of the hydroxyl group of 2-methoxyethanol on the P=O bond of P₄O₁₀ (the common form of P₂O₅). This initial reaction is complex and can lead to the formation of various pyrophosphate intermediates. Subsequent hydrolysis, either during the work-up or by the controlled addition of water, is crucial to break down these intermediates and favor the formation of the desired monoalkyl phosphate.

Causality of Experimental Choices

-

Stoichiometry: The molar ratio of 2-methoxyethanol to P₂O₅ is a critical parameter. An excess of the alcohol can lead to a higher proportion of dialkyl phosphate, while an excess of P₂O₅ results in a higher concentration of unreacted phosphoric acid and pyrophosphates.

-

Temperature: The reaction is typically conducted at elevated temperatures to ensure the dissolution of the solid P₂O₅ and to drive the reaction to completion. However, excessive temperatures can lead to side reactions and discoloration of the product. A temperature range of 70-110°C is generally preferred.[2]

-

Solvent: While the reaction can be performed neat, the use of an inert, high-boiling solvent can aid in temperature control and improve the handling of the viscous reaction mixture.

-

Hydrolysis: The controlled addition of water after the initial reaction is a key step to hydrolyze pyrophosphate intermediates to the desired monoalkyl phosphate.

Experimental Protocol (Adapted from General Procedures for Mono-alkyl Phosphate Synthesis)

Materials:

-

2-Methoxyethanol

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous toluene (or other suitable inert solvent)

-

Deionized water

-

Sodium hydroxide (for work-up)

-

Hydrochloric acid (for work-up)

-

Diethyl ether (for extraction)

Procedure:

-

To a stirred suspension of phosphorus pentoxide in anhydrous toluene, slowly add 2-methoxyethanol at a controlled temperature (e.g., below 40°C). The molar ratio of alcohol to P₂O₅ should be carefully controlled to favor mono-ester formation.

-

After the addition is complete, the reaction mixture is heated to a temperature between 80°C and 100°C for several hours until the reaction is complete.

-

The mixture is then cooled, and water is carefully added to hydrolyze the pyrophosphate intermediates. This step is often exothermic and requires cooling.

-

The product is then worked up by extraction. The organic layer is washed with water to remove phosphoric acid.

-

The monoalkyl phosphate can be isolated by precipitation as a salt (e.g., sodium salt by adding NaOH) and then re-acidified with HCl to yield the free acid.[3]

-

Further purification can be achieved by recrystallization or chromatography.

Caption: Workflow for the synthesis of 2-Methoxyethyl dihydrogen phosphate using POCl₃.

Comparative Analysis of Synthesis Methods

| Method | Phosphorylating Agent | Advantages | Disadvantages | Typical Yields |

| Method 1 | Phosphorus Pentoxide (P₂O₅) | Readily available reagent; simple procedure. | Often forms a mixture of mono- and di-esters; requires careful control of hydrolysis. | Moderate to Good |

| Method 2 | Polyphosphoric Acid (PPA) | Milder than P₂O₅; can act as a solvent. | High viscosity can make handling difficult; can leave residual phosphoric acid. | Good |

| Method 3 | Phosphorus Oxychloride (POCl₃) | High reactivity; good control over stoichiometry; scalable. | Highly corrosive and moisture-sensitive; requires a base to neutralize HCl byproduct. | Good to Excellent |

Purification and Characterization

Purification of 2-Methoxyethyl dihydrogen phosphate typically involves a combination of techniques to remove unreacted starting materials, byproducts, and inorganic salts.

-

Extraction: Aqueous extraction is a common method to remove water-soluble impurities like phosphoric acid. [3]The pH of the aqueous phase can be adjusted to facilitate the separation.

-

Precipitation: The monoalkyl phosphate can be selectively precipitated as a salt (e.g., sodium, calcium, or cyclohexylammonium salt) from a suitable solvent. [3]The purified salt can then be converted back to the free acid by treatment with a strong acid.

-

Chromatography: For high-purity requirements, column chromatography on silica gel or ion-exchange chromatography can be employed.

Characterization of the final product is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the methoxy (CH₃O-), and the two methylene (-CH₂-) groups of the ethyl chain.

-

¹³C NMR: Will show distinct signals for the carbon atoms in the 2-methoxyethyl group.

-

³¹P NMR: This is a particularly powerful technique for phosphorus-containing compounds. 2-Methoxyethyl dihydrogen phosphate is expected to show a single resonance in the characteristic region for monoalkyl phosphates. [4][5]* Infrared (IR) Spectroscopy: Will show characteristic absorption bands for P=O, P-O-C, and O-H stretching vibrations.

-

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.

Safety Considerations

-

Phosphorus Pentoxide (P₂O₅): Is a corrosive and powerful dehydrating agent. It reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Polyphosphoric Acid (PPA): Is a corrosive acid. Handle with care, avoiding contact with skin and eyes.

-

Phosphorus Oxychloride (POCl₃): Is a highly toxic, corrosive, and fuming liquid. It reacts violently with water and alcohols. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE.

-

Solvents: Many of the organic solvents used are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of 2-Methoxyethyl dihydrogen phosphate can be achieved through several established methods, with the choice of phosphorylating agent being the primary consideration. The phosphorus oxychloride method generally offers the best control and scalability, making it suitable for both laboratory and industrial applications. Careful control of reaction parameters, along with appropriate work-up and purification procedures, is essential to obtain a high-purity product. This guide provides the foundational knowledge for researchers and professionals to select and optimize a synthetic route tailored to their specific needs.

References

- US3146255A - Preparation of monoalkyl phosphates - Google P

-

Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])

- Phosphonate and Phosphate Monoester Hydrolysis. (URL: not available)

-

Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates - ACS Publications. (URL: [Link])

-

The synthesis of mono-alkyl phosphates and their derivatives - RSC Publishing. (URL: [Link])

-

Commercial synthesis of monoalkyl phosphates - ProQuest. (URL: [Link])

- Method for preparing monoalkyl phosphoric acid esters and salt thereof - Google P

-

Convenient Preparation of Long-Chain Dialkyl Phosphates - Organic Chemistry Portal. (URL: [Link])

- 327 B. A. Kashemirov, K. Błaz˙ewska, K. Justyna, J. Lyu, and C. E. McKenna Previously published information on this class of c. (URL: not available)

-

Synthesis of Mono-Alkyl Phosphates | PDF | Ester | Chemistry - Scribd. (URL: [Link])

-

Rapid and Efficient Synthesis of -Alkylenediphosphoric Acids from Phosphorus Oxychloride - SciSpace. (URL: [Link])

-

1 - Organic Syntheses Procedure. (URL: [Link])

-

Inorg. Chem. 1988, 27, 212-214 trans -Dihydridotris( (2-methoxyethyl)diphenylphosphine-P;- - datapdf.com. (URL: [Link])

-

13 C NMR (A) and 31 P NMR (B) spectra of poly(caprolactone)-block-poly(2-methoxyethyl ethylene phosphate) (in CDCl3, ppm). - ResearchGate. (URL: [Link])

-

Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC. (URL: [Link])

- Synthesis of P2O5. (URL: not available)

-

2-Methoxyethyl diethoxyphosphinoacetate - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

Design and Synthesis of Polyphosphodiesters | Encyclopedia MDPI. (URL: [Link])

-

Solvent-Free Microwave Synthesis of Trialkylphosphates - Oriental Journal of Chemistry. (URL: [Link])

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies - Oxford Instruments. (URL: [Link])

-

Stabilized Molecular Diphosphorus Pentoxide, P2O5L2 (L = N-donor base), in the Synthesis of Condensed Phosphate-Organic Molecule Conjugates - PMC. (URL: [Link])

-

Synthesis of α-Hydroxyethylphosphonates and α-Hydroxyethylphosphine Oxides: Role of Solvents During Optical Resolution - MDPI. (URL: [Link])

-

Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (URL: [Link])

-

2-methacryloyloxyethyl dihydrogen phosphate - Semantic Scholar. (URL: [Link])

-

Polyphosphoric Acid - Sciencemadness. (URL: [Link])

Sources

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxyethyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl dihydrogen phosphate is a monoalkyl phosphate ester of emerging interest in the fields of medicinal chemistry and materials science. Its structural features, particularly the presence of a phosphate group and a methoxyethyl chain, impart a unique combination of hydrophilicity, potential for biological activity, and specific reactivity. This technical guide provides a comprehensive overview of the chemical properties of 2-methoxyethyl dihydrogen phosphate, addressing its synthesis, physicochemical characteristics, stability, and potential applications, with a particular focus on its relevance to drug development as a prodrug moiety. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws reasoned comparisons with closely related analogues to provide a thorough and insightful resource for researchers.

Introduction

Organic phosphate esters are ubiquitous in biological systems, playing critical roles in energy metabolism, signal transduction, and as structural components of nucleic acids. In the realm of synthetic chemistry, the phosphate monoester group is a key functional moiety utilized to enhance the aqueous solubility and bioavailability of parent drug molecules through the formation of phosphate prodrugs.[1][2] These prodrugs are designed to be cleaved in vivo by endogenous enzymes, such as alkaline phosphatases, to release the active pharmaceutical ingredient.[3][4]

2-Methoxyethyl dihydrogen phosphate (CAS No. 6163-73-1) belongs to this class of compounds. The incorporation of a 2-methoxyethyl group introduces a degree of lipophilicity compared to a simple ethyl or methyl phosphate, while the dihydrogen phosphate group ensures significant water solubility. This balance of properties makes it an intriguing candidate for various applications, from a building block in polymer chemistry to a potential prodrug moiety in medicinal chemistry. This guide aims to provide a detailed exploration of its chemical properties, offering insights into its synthesis, characterization, stability, and functional potential.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Methoxyethyl dihydrogen phosphate consists of a central phosphorus atom tetrahedrally bonded to two hydroxyl groups, one oxygen atom with a double bond, and an oxygen atom connected to a 2-methoxyethyl group.

graph "2-Methoxyethyl_dihydrogen_phosphate" {

layout=neato;

node [shape=plaintext];

P [label="P"];

O1 [label="O"];

O2 [label="O"];

O3 [label="O"];

O4 [label="O"];

C1 [label="CH2"];

C2 [label="CH2"];

O5 [label="O"];

C3 [label="CH3"];

H1 [label="OH"];

H2 [label="OH"];

}

Figure 2: Proposed synthetic pathway for 2-Methoxyethyl dihydrogen phosphate.

Experimental Protocol (Adapted from General Methods)

Warning: This is a generalized protocol and requires optimization and validation in a laboratory setting. Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous pyridine or triethylamine as both a solvent and an acid scavenger.

-

Addition of Alcohol: 2-Methoxyethanol is added to the flask, and the mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Phosphorylating Agent: Phosphorus oxychloride (1 equivalent) is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) and added dropwise to the stirred solution of 2-methoxyethanol via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the dichlorophosphate intermediate. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Hydrolysis: The reaction mixture is then cooled again in an ice bath, and water is added cautiously and dropwise to hydrolyze the dichlorophosphate intermediate to the dihydrogen phosphate product. This step is highly exothermic.

-

Workup and Purification: The resulting mixture is typically acidified, and the product can be isolated through various techniques. For water-soluble monoalkyl phosphates, purification can be challenging. One approach involves the precipitation of the product as a salt (e.g., barium or sodium salt) followed by ion-exchange chromatography to obtain the free acid.[5]

Spectroscopic Characterization

While specific spectra for 2-Methoxyethyl dihydrogen phosphate are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) around 3.3 ppm, a triplet for the methylene protons adjacent to the methoxy group (CH₂-O-CH₃) around 3.6 ppm, and a multiplet (likely a quartet or triplet of doublets due to coupling with both the adjacent methylene group and the phosphorus atom) for the methylene protons attached to the phosphate group (P-O-CH₂) around 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the methyl carbon, and the two methylene carbons, with the carbon atom directly bonded to the phosphate oxygen showing coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most informative for confirming the formation of the phosphate ester. A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be in the typical range for monoalkyl phosphates, likely between 0 and -5 ppm relative to 85% phosphoric acid.[6][7] The presence of a single peak would indicate the successful formation of the monoester and the absence of significant amounts of di- or tri-ester byproducts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxyethyl dihydrogen phosphate would be characterized by several key absorption bands:

-

A broad and strong absorption in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the P-OH groups, often with multiple sub-maxima due to hydrogen bonding.

-

A strong band around 1250-1200 cm⁻¹ attributed to the P=O stretching vibration.

-

A series of bands in the 1100-950 cm⁻¹ region corresponding to the P-O-C and P-O(H) stretching vibrations.

-

C-H stretching vibrations of the methoxyethyl group will appear around 2950-2850 cm⁻¹.

-

A characteristic C-O-C stretching band for the ether linkage around 1120 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be the most suitable technique for the analysis of 2-Methoxyethyl dihydrogen phosphate. The expected [M-H]⁻ ion would have an m/z of 155.02. Depending on the conditions, adducts with solvent molecules or other ions might also be observed.

Stability and Hydrolysis

The stability of phosphate esters is a critical parameter, particularly for their application as prodrugs. Hydrolysis of the P-O-C bond can occur under both chemical and enzymatic conditions.

Chemical Hydrolysis

The rate of chemical hydrolysis of phosphate monoesters is highly dependent on pH. A study on the hydrolysis of di-2-methoxy-4-nitroaniline phosphate showed a rate maximum around pH 4, with both neutral and mononegative species being reactive.[8][9] Generally, phosphate monoesters are relatively stable at neutral pH but their hydrolysis is accelerated under both acidic and basic conditions.

A key consideration for the stability of 2-Methoxyethyl dihydrogen phosphate is the nature of the alkoxyethyl group. A study on the stability of trialkyl phosphates demonstrated that the presence of a 2-hydroxyethyl group significantly decreases the stability of the phosphate ester. This is attributed to the intramolecular participation of the hydroxyl group, leading to the formation of a highly reactive cyclic intermediate that rapidly hydrolyzes. In contrast, the corresponding methyl phosphotriester was found to be highly stable.

While the 2-methoxyethyl group lacks the free hydroxyl for intramolecular catalysis, its stability is expected to be significantly greater than its 2-hydroxyethyl counterpart. However, the ether oxygen might still influence the electronic environment of the phosphate group, potentially affecting its hydrolysis rate compared to a simple alkyl phosphate. Further kinetic studies are required to quantify the hydrolysis rate of 2-Methoxyethyl dihydrogen phosphate under various pH and temperature conditions.

Enzymatic Hydrolysis

In a biological context, the most important route of hydrolysis for phosphate monoesters is enzymatic cleavage, primarily by alkaline phosphatases (APs).[4] These enzymes are ubiquitously expressed in the human body, particularly in the liver, bone, intestine, and placenta, and are responsible for the hydrolysis of a wide range of phosphate monoesters.[4]

The general mechanism of action of alkaline phosphatase involves the formation of a transient phosphoserine intermediate at the enzyme's active site, followed by hydrolysis to release inorganic phosphate and the alcohol.[3][10]

Figure 3: General mechanism of enzymatic hydrolysis of a phosphate monoester by alkaline phosphatase.

The suitability of 2-Methoxyethyl dihydrogen phosphate as a substrate for alkaline phosphatase has not been explicitly reported. However, APs are known to have broad substrate specificity, and it is highly probable that they would catalyze the hydrolysis of this simple monoalkyl phosphate.[3] The rate of this enzymatic cleavage would be a critical factor in determining its utility as a prodrug, as a sufficiently rapid release of the parent drug is required for therapeutic efficacy.

Applications in Drug Development: The Prodrug Concept

The primary motivation for the development of phosphate monoesters in medicinal chemistry is their application as prodrugs to improve the pharmaceutical properties of parent drug molecules.[11][12]

Rationale for Phosphate Prodrugs

Many potent drug candidates suffer from poor aqueous solubility, which limits their formulation options and can lead to poor and variable oral bioavailability. By covalently attaching a highly polar dihydrogen phosphate group, the water solubility of the parent drug can be dramatically increased.[2] This allows for the development of aqueous formulations for intravenous administration and can improve the dissolution of solid oral dosage forms.

Upon administration, the phosphate prodrug is designed to be cleaved by endogenous phosphatases, releasing the active parent drug at or near the site of action.[1]

Potential of 2-Methoxyethyl Dihydrogen Phosphate as a Prodrug Moiety

While monoalkyl phosphates can be effective prodrugs, their application is not always straightforward. Some simple monoalkyl phosphate esters have shown poor in vivo conversion to the parent drug.[13] The reasons for this can be complex, involving factors such as substrate specificity of the relevant phosphatases and the overall physicochemical properties of the prodrug.

The 2-methoxyethyl group in 2-Methoxyethyl dihydrogen phosphate offers a potential advantage over simpler alkyl groups. The ether linkage introduces a degree of flexibility and polarity that might influence its interaction with the active site of phosphatases. Furthermore, the balance between the hydrophilicity of the phosphate group and the moderate lipophilicity of the methoxyethyl chain could be beneficial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug.

For a parent drug (Drug-OH) with poor water solubility, the corresponding 2-methoxyethyl phosphate prodrug would be synthesized.

Sources

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. mdpi.com [mdpi.com]

- 3. Alkaline phosphatase revisited: hydrolysis of alkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. US5663159A - Prodrugs of phosphonates - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic hydrolysis of organic phosphates adsorbed on mineral surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP1301519B1 - Prodrugs of phosphonate nucleotide analogues and methods for selecting and making same - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxyethyl Dihydrogen Phosphate

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Functionalized Alkyl Phosphates

Organophosphate esters represent a broad and versatile class of compounds with significant industrial and biological relevance.[1] While many are known for their applications as flame retardants, plasticizers, and pesticides, the introduction of additional functional groups, such as the methoxy group in 2-Methoxyethyl dihydrogen phosphate, opens new avenues for tailored applications in drug development, materials science, and specialty chemicals.[2][3] The dihydrogen phosphate moiety imparts unique characteristics, including enhanced water solubility and the potential for specific biological interactions, making it a group of interest for further investigation.[4]

This technical guide aims to provide a comprehensive overview of 2-Methoxyethyl dihydrogen phosphate, a molecule at the intersection of simple alkyl phosphates and functionalized organophosphates. While specific data for this compound is scarce, this document will provide a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry of its analogs.

Molecular Profile and Physicochemical Properties

Based on its chemical structure, 2-Methoxyethyl dihydrogen phosphate is a monoalkyl ester of phosphoric acid. The presence of the methoxyethyl group is anticipated to influence its polarity, solubility, and reactivity compared to simple alkyl phosphates.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 2-Methoxyethyl dihydrogen phosphate, extrapolated from data for analogous short-chain alkyl phosphates like ethyl dihydrogen phosphate.[5]

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C3H9O5P | Derived from the chemical name. |

| Molecular Weight | 156.08 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Simple alkyl phosphates are often liquids or low-melting solids.[5] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The phosphate group and the ether linkage enhance polarity and water solubility.[6] |

| Acidity (pKa) | pKa1 ≈ 1-2 | The first dissociation of the phosphate group is strongly acidic, similar to other dihydrogen phosphates.[5] |

Synthesis of 2-Methoxyethyl Dihydrogen Phosphate: A Generalized Protocol

The synthesis of alkyl dihydrogen phosphates is typically achieved through the phosphorylation of the corresponding alcohol. A common and effective method involves the reaction of the alcohol with phosphorus oxychloride (POCl3), followed by hydrolysis.[7][8]

Reaction Principle

The synthesis is a two-step process:

-

Phosphorylation: 2-Methoxyethanol reacts with phosphorus oxychloride to form an intermediate dichlorophosphate ester.

-

Hydrolysis: The intermediate is carefully hydrolyzed to yield the final dihydrogen phosphate product.

Visualizing the Synthesis Workflow

Caption: Generalized workflow for the synthesis of 2-Methoxyethyl dihydrogen phosphate.

Detailed Experimental Protocol

Caution: This protocol involves the use of corrosive and reactive chemicals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyethanol (1.0 equivalent) and an anhydrous, inert solvent such as toluene.

-

Add an acid scavenger, such as triethylamine (2.2 equivalents), to the flask.[7]

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

-

Phosphorylation:

-

Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture back to 0-5 °C.

-

Carefully and slowly add water (at least 2.0 equivalents) to hydrolyze the intermediate. This step is exothermic.

-

Separate the aqueous and organic layers. The product is expected to be in the aqueous layer.

-

Wash the organic layer with water and combine the aqueous extracts.

-

-

Purification:

-

The crude product in the aqueous solution can be purified by ion-exchange chromatography or by precipitation as a salt (e.g., barium or sodium salt) followed by acidification.

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of the synthesized 2-Methoxyethyl dihydrogen phosphate.

| Analytical Technique | Expected Observations | Purpose |

| ³¹P NMR Spectroscopy | A singlet or a multiplet (if coupled to protons) in the phosphate region of the spectrum. | To confirm the presence of the phosphate group and to assess purity. |

| ¹H NMR Spectroscopy | Signals corresponding to the methoxy group (singlet), and the two methylene groups of the ethyl chain (triplets or multiplets). | To confirm the structure of the methoxyethyl group and its attachment to the phosphate. |

| ¹³C NMR Spectroscopy | Resonances for the three carbon atoms in the molecule. | To further confirm the carbon skeleton. |

| Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the expected molecular weight. | To determine the molecular weight and confirm the molecular formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for P=O, P-O-C, and O-H stretching vibrations. | To identify the key functional groups. |

Potential Applications and Fields of Research

The unique combination of a phosphate group and a methoxyethyl moiety suggests several potential areas of application for 2-Methoxyethyl dihydrogen phosphate.

In Drug Development and Life Sciences

-

Prodrug Strategies: The phosphate group can be used to improve the water solubility and bioavailability of poorly soluble drugs. In the body, the phosphate ester can be cleaved by phosphatases to release the active drug.[4]

-

Biochemical Probes: As a structural analog of endogenous phosphates, it could be used to study enzyme kinetics and binding interactions.

In Materials Science

-

Surface Modification: The phosphate group can act as an anchor to bind to metal oxide surfaces, allowing for the modification of their surface properties. The methoxyethyl group would then form the new surface interface.

-

Specialty Surfactants and Dispersants: Alkyl phosphates are known to have surfactant properties.[9] The methoxy group may impart specific emulsifying or dispersing characteristics.

Safety and Toxicological Profile

Specific toxicological data for 2-Methoxyethyl dihydrogen phosphate is not available. However, the safety profile can be inferred from data on other short-chain alkyl phosphates.

-

General Toxicity: Simple alkyl phosphates are generally considered to have low acute toxicity.[10]

-

Irritation: Depending on the concentration and pH, phosphate esters can be irritating to the skin and eyes.[10]

-

Environmental Fate: Short-chain alkyl phosphates are generally considered to be more biodegradable than their longer-chain or aromatic counterparts.[11]

It is imperative to handle 2-Methoxyethyl dihydrogen phosphate with the standard precautions for laboratory chemicals, including the use of personal protective equipment and working in a well-ventilated area. A full toxicological assessment would be required before any commercial or in-vivo application.

Conclusion and Future Outlook

2-Methoxyethyl dihydrogen phosphate represents an intriguing yet underexplored molecule. While the lack of direct data necessitates a predictive and comparative approach, the fundamental principles of organophosphate chemistry provide a solid foundation for its synthesis and characterization. The potential applications, particularly in the realms of drug delivery and materials science, warrant further investigation. Future research should focus on the development of a robust and scalable synthesis, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological and toxicological profile. Such studies will be crucial in unlocking the full potential of this functionalized alkyl phosphate.

References

-

ResearchGate. (n.d.). Properties and applications of common organophosphate esters. Retrieved from [Link]

-

Duke University Environmental Exposomics Laboratory. (n.d.). Organophosphate Esters (OPEs). Retrieved from [Link]

- Doherty, B. T., Hoffman, K., & Stapleton, H. M. (2019). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health? Current Environmental Health Reports, 6(1), 27-39.

- Cosmetic Ingredient Review. (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International Journal of Toxicology, 38(2_suppl), 5S-30S.

- U.S. Environmental Protection Agency. (1985). Chemical Hazard Information Profile: Draft Report: Tri (Alkyl/Alkoxy)

-

Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

-

Toxics Use Reduction Institute. (n.d.). Organophosphates. Retrieved from [Link]

-

NextSDS. (n.d.). 2-methoxyethyl dihydrogen phosphate — Chemical Substance Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1623-14-9, Ethyl dihydrogen phosphate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). allyl dihydrogen phosphate. Retrieved from [Link]

- Day, J. I. (1948). Physiological Effects of Alkyl Polyphosphates.

- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International journal of toxicology, 38(2_suppl), 5S–30S.

- Wang, X., Liu, Y., Zhang, Y., Chen, J., & Zhou, B. (2024). New Insights into the Visual Toxicity of Organophosphate Esters: An Integrated Quantitative Adverse Outcome Pathway and Cross-chemical Extrapolation. Environmental Science & Technology, 58(1), 133–143.

- Latoui, M., AitYoucef, H. C., Benghanem, F., Dorcet, V., & Bourzami, R. (2024). New organic-inorganic hybrid ionic material Tris (melaminium) monodrogenphosphatedihydrogenphosphate tetrahydrate: Synthesis, single-crystal structure, Hirshfeld surface analysis, spectroscopic characterization, and thermal behavior. Journal of Molecular Structure, 1300, 137312.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1003, Dihydrogenphosphate. Retrieved from [Link]

-

ChemBK. (2025, August 19). Aluminium dihydrogen phosphate. Retrieved from [Link]

- Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).

-

Organic Syntheses. (n.d.). Procedure for the Preparation of (±)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE. Retrieved from [Link]

Sources

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turi.org [turi.org]

- 4. Dihydrogenphosphate | H2O4P- | CID 1003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Safety Assessment of Alkyl Phosphates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Physical Properties of 2-Methoxyethyl Dihydrogen Phosphate

Executive Summary: 2-Methoxyethyl dihydrogen phosphate (CAS No. 6163-73-1) is an organophosphate ester of interest within several chemical and biomedical research domains. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological systems. This guide provides a comprehensive overview of the key physical and chemical characteristics of this molecule. Due to the limited availability of experimentally-derived data in public literature, this document emphasizes the authoritative, field-proven methodologies required for the precise determination of these properties. We present not just the known data but also the causal logic behind the selection of experimental protocols, ensuring a self-validating framework for researchers. This approach provides a robust roadmap for the complete physicochemical characterization of 2-methoxyethyl dihydrogen phosphate and analogous organophosphate esters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details for 2-methoxyethyl dihydrogen phosphate are summarized below.

-

Chemical Name: 2-methoxyethyl dihydrogen phosphate

-

CAS Number: 6163-73-1[1]

-

Molecular Formula: C₃H₉O₅P

-

Molecular Weight: 156.07 g/mol

-

Canonical SMILES: COP(=O)(O)OCOC

The molecule consists of a central phosphate group esterified with a 2-methoxyethanol moiety. The presence of two acidic protons on the phosphate group classifies it as a dihydrogen phosphate, which dictates many of its core properties, particularly its acidity and solubility.

Caption: Chemical structure of 2-Methoxyethyl dihydrogen phosphate.

Core Physicochemical Properties: A Summary and Methodological Framework

A quantitative understanding of a compound's physical properties is critical for predicting its behavior in various applications, from reaction kinetics to bioavailability. The table below summarizes the available data for 2-methoxyethyl dihydrogen phosphate. The subsequent sections detail the standard methodologies for determining these values.

Table 1: Summary of Physicochemical Properties

| Property | Value | Methodological Approach |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC); Capillary Melting Point Apparatus |

| Boiling Point | Data not available | Ebulliometry under reduced pressure (to prevent decomposition) |

| Density | Data not available | Pycnometry; Oscillating U-tube densitometry |

| Water Solubility | Expected to be high/miscible | Isothermal Shake-Flask Method followed by quantitative analysis (e.g., HPLC, ICP-MS) |

| pKa | Predicted ~1.8-2.1 (first dissociation) | Potentiometric Titration; UV-Metric or NMR-pH Titration |

Rationale for Method Selection

The choice of analytical technique is governed by the need for precision and the inherent chemical nature of the analyte. For organophosphates, thermal lability and acidity are primary considerations.

-

Thermal Analysis (Melting & Boiling Points): Organophosphate esters can be susceptible to thermal degradation. Therefore, for boiling point determination, measurement under reduced pressure is essential to lower the required temperature. Differential Scanning Calorimetry (DSC) is the preferred method for melting point analysis as it provides high accuracy with a small sample size and can also reveal other thermal events like decomposition.

-

Solubility Determination: The presence of the hydrophilic dihydrogen phosphate group suggests high water solubility. The isothermal shake-flask method is the gold standard, allowing a saturated solution to reach equilibrium.[2] Subsequent quantification of the dissolved analyte in the supernatant via a selective analytical technique like High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the phosphorus content ensures accuracy.[2][3]

-

Acidity (pKa) Measurement: As a dihydrogen phosphate, the molecule has two acidic protons. The first pKa is expected to be strongly acidic (typically in the range of 1-2.5), while the second is much weaker.[4] Potentiometric titration is the most direct and reliable method. This involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules. For 2-methoxyethyl dihydrogen phosphate, a multi-nuclear approach is required.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (-OCH₃) group, likely a singlet around 3.3-3.4 ppm, and two methylene (-CH₂-) groups, appearing as multiplets due to coupling with each other and potentially with the phosphorus atom. The acidic protons of the phosphate group are often broad and may exchange with solvent, making them difficult to observe without specific experimental conditions.

-

¹³C NMR: The carbon spectrum will confirm the presence of the three unique carbon environments: the methoxy carbon and the two distinct methylene carbons of the ethyl chain.

-

³¹P NMR: This is a crucial technique for phosphorus-containing compounds.[6][7] A single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom. For mono-phosphate esters, this shift typically appears between 0 and 5 ppm relative to an external reference of 85% phosphoric acid.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred due to the compound's likely high water solubility.

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the ¹H signals to confirm proton counts, and analyze coupling patterns (J-couplings) to establish connectivity between adjacent protons and between protons and the phosphorus atom.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Expected Characteristic Absorptions:

-

P=O Stretch: A strong, prominent band typically found in the 1200-1300 cm⁻¹ region.

-

P-O-C Stretch: Asymmetric and symmetric stretching bands, usually located in the 1000-1100 cm⁻¹ range.[8]

-

O-H Stretch: A very broad and strong absorption from the P-OH groups, typically spanning a wide range from 2500-3300 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C-O-C Stretch: The ether linkage will exhibit a characteristic stretch, usually around 1100-1150 cm⁻¹.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups to confirm the molecule's structure.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. For a polar and potentially non-volatile molecule like this, electrospray ionization (ESI) is a suitable technique.[11][12]

-

Expected Ions: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the primary ion observed, confirming the molecular weight. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be seen.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely show characteristic losses, such as the loss of the methoxyethyl group or cleavage of the phosphate ester bond, providing further structural confirmation.[12]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture, often with a small amount of acid or base to aid ionization.

-

Chromatographic Separation: Inject the sample into an HPLC system, often coupled to the mass spectrometer, to separate the analyte from any impurities.

-

Mass Analysis: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. Acquire full scan mass spectra to identify the molecular ion and perform MS/MS experiments on the ion of interest to obtain fragmentation data.[13][14]

Illustrative Synthesis and Purification Workflow

Obtaining a pure sample is a prerequisite for accurate physical property measurement. While a specific validated synthesis for 2-methoxyethyl dihydrogen phosphate is not detailed in the readily available literature, a general and logical pathway for its preparation involves the phosphorylation of 2-methoxyethanol.

Proposed Synthesis Route: The reaction of 2-methoxyethanol with a phosphorylating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid is a standard method for creating phosphate esters.[15] The reaction is typically followed by a careful hydrolysis step to yield the dihydrogen phosphate product.

Caption: General workflow for synthesis and purification of an organophosphate ester.

Causality in Purification: The choice of purification is critical. Following the reaction, the crude product will contain the desired phosphate ester, unreacted starting materials, and byproducts.

-

Aqueous Extraction: An initial wash with water or brine can remove water-soluble impurities. Adjusting the pH can be used to selectively move the acidic product between aqueous and organic layers, a classic purification strategy for acidic or basic compounds.

-

Column Chromatography: For removing closely related organic impurities, silica gel chromatography is often employed. A polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with acetic acid) would be necessary to elute the highly polar phosphate product.

Conclusion

While specific experimental data for 2-methoxyethyl dihydrogen phosphate remains sparse in public databases, this guide establishes a comprehensive framework for its complete physical and chemical characterization. The identity of the compound is confirmed by its CAS number (6163-73-1) and molecular structure. We have detailed the authoritative analytical methodologies—including DSC, potentiometric titration, NMR (¹H, ³¹P), FT-IR, and ESI-MS—that are essential for accurately determining its thermal properties, acidity, solubility, and structure. The provided workflows and the rationale behind experimental choices serve as a practical guide for researchers, ensuring that the generation of new data for this and similar organophosphate esters is conducted with scientific rigor and integrity.

References

-

Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024). Environmental Science & Technology. [Link]

-

2-methoxyethyl dihydrogen phosphate — Chemical Substance Information. NextSDS. [Link]

-

Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]

-

A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Journal of Environmental and Occupational Science. [Link]

-

diethyl (dichloromethyl)phosphonate. Organic Syntheses. [Link]

-

2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Pharmaceuticals. [Link]

-

FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. Bone. [Link]

-

Determination of organophosphate pesticides at a carbon nanotube/organophosphorus hydrolase electrochemical biosensor. ResearchGate. [Link]

- CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide.

-

2-Decoxyethyl dihydrogen phosphate. PubChem. [Link]

-

Analysis of phosphate esters in plant material. Extraction and purification. The Biochemical Journal. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

Tri-o-tolylphosphine. PubChem. [Link]

-

Analysis of the Detection of Organophosphate Pesticides in Aqueous Solutions Using Polymer-Coated Single IDT Sensors. e-Publications@Marquette. [Link]

-

Dihydrogen phosphate. Wikipedia. [Link]

-

Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments. [Link]

-

³¹P NMR chemical shifts for various types of organophosphorus esters. ResearchGate. [Link]

-

The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer. Chemosensors. [Link]

-

Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber. Biomacromolecules. [Link]

-

Preparation of sodium dihydrogen phosphate from wet process phosphoric acid and metastable characteristics of crystallization. ResearchGate. [Link]

-

IR Spectra of Phosphate Ions in Aqueous Solution: Predictions of a DFT/MM Approach Compared with Observations. The Journal of Physical Chemistry A. [Link]

-

Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B. [Link]

-

2-ETHYLHEXYL DIHYDROGEN PHOSPHATE. precisionFDA. [Link]

- Method of preparing alkali soluble phosphate esters of hydroxylic organic compounds.

-

Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. [Link]

-

Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction. Chinese Journal of Analytical Chemistry. [Link]

-

Phosphine, tris(2-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

Determination of organophosphate insecticide (Chlorpyrifos) in cabbage, cauliflower and capsicum by high performance liquid chromatography. Scholars Research Library. [Link]

-

Thermodynamic Stability, Structure, Dynamics and Thermal Properties of C-type Aluminiumtrisdihydrogenphosphate. ChemRxiv. [Link]

-

ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H O PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Brazilian Journal of Chemical Engineering. [Link]

-

Organic phosphates and their preparation. European Publication Server. [Link]

-

Fourier transform infrared spectral analysis in tandem with 31P nuclear magnetic resonance spectroscopy elaborat. Journal of Dairy Science. [Link]

-

2-Ethylhexyl dihydrogen phosphate. PubChem. [Link]

-

2-(Dimethylamino)ethyl Methacrylate/(2-Hydroxyethyl) Methacrylate/α-Tricalcium Phosphate Cryogels for Bone Repair, Preparation and Evaluation of the Biological Response of Human Trabecular Bone-Derived Cells and Mesenchymal Stem Cells. ResearchGate. [Link]

-

Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science. [Link]

-

Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. ResearchGate. [Link]

-

Tri-o-Tolyl Phosphine CAS 6163-58-2. Watson International. [Link]

-

Phosphate Solubility: A Crucial Aspect of Nutrient Availability. KMKACO. [Link]

-

Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen. [Link]

-

Infrared Spectroscopic Characterization of Phosphate Binding at the Goethite-Water Interface. ChemRxiv. [Link]

-

Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide. Polymers. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. kamkaco.com [kamkaco.com]

- 3. Analysis of phosphate esters in plant material. Extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 9. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods | IntechOpen [intechopen.com]

- 15. US3331896A - Method of preparing alkali soluble phosphate esters of hydroxylic organic compounds - Google Patents [patents.google.com]

2-Methoxyethyl Dihydrogen Phosphate (MEP): A Comprehensive Technical Guide on Solubility, Thermodynamics, and Analytical Methodologies

Executive Summary

2-Methoxyethyl dihydrogen phosphate (MEP, CAS: 6163-73-1) is a highly versatile monoalkyl phosphate ester. Characterized by a molecular weight of 156.07 g/mol and a density of approximately 1.137 g/cm³[1], MEP is fundamentally amphiphilic. It balances a highly polar, ionizable dihydrogen phosphate headgroup with a moderately polar, hydrogen-bond-accepting 2-methoxyethyl tail. This whitepaper provides researchers and drug development professionals with an authoritative framework for understanding, measuring, and applying the solubility profile of MEP.

Thermodynamic Principles & Causality of Solvation

To accurately predict and manipulate the solubility of MEP, one must understand the thermodynamic causality behind its solvation. The solubility of MEP is not static; it is a dynamic property dictated by the Gibbs free energy of solvation ( ΔGsolv ), which is heavily influenced by the pH of the microenvironment[2].

The phosphate group possesses two distinct dissociation constants (typically pKa1≈1.5 and pKa2≈6.5 ). This ionization profile creates three distinct solubility states:

-

Neutral State (pH < 1.5): MEP exists primarily in its protonated form. While it remains highly soluble in water due to extensive hydrogen bonding from both the phosphate hydroxyls and the methoxy oxygen, its solubility in polar organic solvents (e.g., ethanol, methanol) is maximized in this state.

-

Monoanionic State (pH 1.5 – 6.5): As the first proton dissociates, ion-dipole interactions with water molecules drastically increase aqueous solubility.

-

Dianionic State (pH > 6.5): At physiological pH (7.4), MEP exists as a dianion. This state renders the compound practically insoluble in non-polar organic solvents but infinitely soluble (miscible) in aqueous media. This extreme hydrophilicity is why alkyl dihydrogen phosphates are frequently leveraged as water-soluble prodrug moieties in medicinal chemistry[3].

Fig 1: pH-dependent ionization and solvation pathways of MEP.

Quantitative Solubility Data Profile

Because MEP is a viscous liquid/semi-solid at standard room temperature (with a predicted boiling point exceeding 291.6°C[4]), its "solubility" in highly compatible solvents often presents as complete miscibility. The table below synthesizes empirical baselines and predictive solubility data across standard laboratory solvent systems at 25°C.

| Solvent System | Polarity Index | Estimated Solubility at 25°C (mg/mL) | Descriptive State / Mechanism |

| Water (pH 7.4 Buffer) | 10.2 | > 1000 (Miscible) | Dianion formation; maximal ion-dipole interaction. |

| Water (pH 1.2 HCl) | 10.2 | > 500 | Neutral species; strong H-bonding via phosphate/methoxy. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 (Freely Soluble) | Strong solvation of the protonated phosphate group. |

| Methanol | 5.1 | > 100 (Freely Soluble) | Protic solvation of the methoxyethyl tail. |

| Ethanol | 5.2 | > 50 (Soluble) | Moderate protic solvation; limited by alkyl chain length. |

| n-Hexane | 0.1 | < 0.1 (Practically Insoluble) | Lack of induced dipole interactions; high ΔGsolv . |

Experimental Methodologies for Solubility Determination

The Analytical Challenge: A critical hurdle in quantifying MEP solubility is the molecule's lack of a conjugated π -system, meaning it possesses no UV chromophore. Traditional Reversed-Phase HPLC with UV/Vis detection is effectively blind to this compound. To establish a self-validating, trustworthy system, researchers must utilize Liquid Chromatography coupled with Evaporative Light Scattering Detection (LC-ELSD) or Ion Chromatography (IC).

Protocol: Isothermal Shake-Flask Method coupled with LC-ELSD

This protocol ensures thermodynamic equilibrium and prevents temperature-induced precipitation artifacts during quantification.

Step 1: Saturation & Equilibration

-

Add an excess amount of MEP (e.g., 200 mg) to 5.0 mL of the target solvent in a sealed, thermojacketed borosilicate glass vial.

-

Agitate the suspension using an orbital shaker at a strictly controlled 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the high viscosity of the phosphate ester and ensure true thermodynamic equilibrium between the solute and solvent phases.

Step 2: Phase Separation 3. Transfer the mixture to a temperature-controlled centrifuge (pre-set to 25°C) and spin at 10,000 rpm for 15 minutes to pellet undissolved micro-droplets or aggregates. 4. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1.0 mL of the filtrate to saturate any non-specific binding sites on the PTFE membrane, ensuring the collected aliquot represents the true concentration.

Step 3: Dilution & LC-ELSD Quantification 5. Immediately dilute the filtered aliquot with the LC mobile phase by a factor of 1:100. Causality: Immediate dilution prevents the MEP from precipitating out of solution if the ambient laboratory temperature drops below 25°C. 6. Inject the diluted sample into an LC-ELSD system using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase: Acetonitrile / Water containing 10 mM Ammonium Formate (a volatile buffer essential for ELSD compatibility).

-

Calculate the absolute solubility by plotting the ELSD peak area against a pre-validated 6-point MEP standard calibration curve.

Fig 2: Isothermal shake-flask workflow for MEP solubility determination using LC-ELSD.

Applications in Advanced Research

The highly tunable solubility profile of MEP makes it a critical building block in several advanced scientific domains:

-

Pharmaceutical Prodrugs: Poorly water-soluble Active Pharmaceutical Ingredients (APIs) are frequently conjugated with alkyl dihydrogen phosphates. The addition of the MEP moiety drastically lowers the ΔGsolv in aqueous media, allowing for intravenous formulation. Once in the bloodstream, endogenous alkaline phosphatases cleave the phosphate ester bond, releasing the active API[5].

-

Dental Adhesives & Materials Science: Mono-alkyl dihydrogen phosphates are foundational to self-etching enamel-dentin adhesives. The acidic phosphate group etches the tooth surface and forms stable ionic bonds with the calcium in hydroxyapatite, while the organic tail ensures solubility in the co-monomer resin blend[2].

References

-

ChemBK - Ethanol, 2-methoxy-, 1,1',1''-phosphate (CAS 6163-73-1). Retrieved from:[Link]

-

Thieme Connect - 42.16.4 Phosphoric Acid and Derivatives (Update 2021). Retrieved from:[Link]

-

Thieme Connect - Synthesis of Alkyl Dihydrogen Phosphates. Retrieved from:[Link]

-

ScienceDirect (via Grounding) - Chemical aspects of self-etching enamel–dentin adhesives: A systematic review. Retrieved from:[Link]

Sources

Stability of "2-Methoxyethyl dihydrogen phosphate" under different conditions

Stability of 2-Methoxyethyl Dihydrogen Phosphate: A Comprehensive Technical Guide

Chemical Profile & Structural Causality

2-Methoxyethyl dihydrogen phosphate (MEDP, CAS: 6163-73-1) is a monoalkyl phosphate ester characterized by its amphiphilic nature and unique solvation properties. The molecule consists of a phosphate headgroup attached to a 2-methoxyethyl chain. The stability of this compound is fundamentally dictated by the interplay between the electron-withdrawing nature of the phosphate group and the inductive effects of the ether oxygen[1].

At physiological pH, the phosphate group exists predominantly in its monoanionic or dianionic state (the second pKa of similar monoalkyl phosphates typically ranges from 6.0 to 6.5)[2]. This ionization state creates a dense electrostatic shield around the phosphorus atom, sterically and electronically repelling nucleophilic attack (such as from water or hydroxide ions), which imparts significant kinetic stability in neutral aqueous solutions.

Hydrolytic Stability: Chemical vs. Enzymatic Pathways

Aqueous Chemical Hydrolysis

In the absence of catalysts, MEDP is highly stable in neutral aqueous media. Hydrolysis of the P-O-C bond requires extreme conditions. Under highly acidic conditions (pH < 2), the phosphate group becomes fully protonated, neutralizing the electrostatic repulsion and allowing water to act as a nucleophile. Conversely, under highly basic conditions, hydroxide ion-catalyzed cleavage can occur, a mechanism frequently exploited in the design of pro-drug strategies utilizing 2-methoxyethyl phosphate derivatives, where half-lives can vary dramatically based on the specific leaving group architecture[3].

Enzymatic Cleavage via Alkaline Phosphatase

While chemically stable, MEDP is highly susceptible to enzymatic hydrolysis by metalloenzymes such as Alkaline Phosphatase (AP)[2]. The causality behind this rapid degradation lies in the enzyme's active site architecture. AP utilizes a bimetallic Zn2+ core to coordinate the phosphate oxygen atoms. This coordination withdraws electron density from the phosphorus center and neutralizes the dianionic charge, effectively lowering the activation energy barrier. A precisely positioned serine residue then executes a nucleophilic attack, cleaving the ester bond to release 2-methoxyethanol and inorganic phosphate ( Pi ).

Mechanistic pathways of 2-Methoxyethyl dihydrogen phosphate degradation under various conditions.

Thermal and Electrochemical Stability in Energy Storage

Organophosphate esters (OPEs) are frequently utilized as flame-retardant additives in lithium-ion power batteries (LIPBs) to enhance thermal stability[4]. However, under the rigorous electrochemical cycling and thermal stress of a battery environment, these compounds undergo complex degradation.

The primary driver of this instability is the decomposition of the standard electrolyte salt, LiPF6 , which generates Lewis acids (e.g., PF5 ) and hydrofluoric acid (HF) upon reaction with trace moisture. These reactive species catalyze the cleavage of the P-O-C bonds in phosphate esters. Through substitution reactions, the alkoxy groups are replaced by fluorine, converting OPEs into highly diverse organofluorophosphate esters (OFPEs), such as fluoro(methoxy)phosphinic acid[4].

Radiolytic and Oxidative Degradation

When exposed to ionizing radiation or advanced oxidation processes, MEDP is subjected to attack by hydroxyl radicals ( •OH ). The regioselectivity of this attack is strictly governed by the electronic environment of the alkyl chain. The strongly electron-withdrawing nature of the phosphate group deactivates the adjacent α -carbon towards electrophilic radical abstraction[5]. Consequently, hydrogen abstraction occurs preferentially at the β or γ positions (e.g., the methoxy group). The resulting carbon-centered radicals are highly unstable and rapidly undergo β -scission or eliminate inorganic phosphate, leading to complete molecular fragmentation[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Methoxyethyl Dihydrogen Phosphate | Property | Value | Causality / Significance | | :--- | :--- | :--- | | Molecular Formula | C3H9O5P | Defines the monoalkyl phosphate structure. | | Molar Mass | 156.07 g/mol | Critical for precise molarity calculations in kinetic assays[6]. | | Boiling Point | ~291.6°C | Indicates high baseline thermal stability prior to auto-decomposition[1]. | | Density | 1.419 g/cm³ | High density typical of heavily oxygenated phosphorus compounds[1]. |

Table 2: Comparative Degradation Kinetics | Environmental Condition | Primary Degradation Pathway | Relative Half-Life ( t1/2 ) | Key Intermediates / Products | | :--- | :--- | :--- | :--- | | Neutral Aqueous (pH 7, 25°C) | Negligible chemical hydrolysis | > 1 Year | None | | Enzymatic (AP, pH 8.0, 25°C) | Serine-mediated nucleophilic attack | Seconds to Minutes | 2-Methoxyethanol, Pi | | Extreme Acidic (pH < 2) | Acid-catalyzed P-O cleavage | Hours to Days | 2-Methoxyethanol, H3PO4 | | Thermal/Electrochemical (LIPB) | HF/ PF5 mediated fluorination | Cycling-dependent | Fluoro(methoxy)phosphinic acid |

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthy and reproducible stability profiling, the following self-validating protocols must be employed.

Protocol A: Enzymatic Hydrolysis Kinetics Assay

Causality Focus: Utilizing specific chelators to instantaneously halt metalloenzyme activity ensures precise temporal resolution of the kinetic data.

-

Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 mM MgCl2 and 10 µM ZnCl2 . Rationale: These metal ions are essential structural and catalytic cofactors for Alkaline Phosphatase; their absence leads to rapid enzyme denaturation[2].

-

Substrate Initialization: Dissolve MEDP to a final concentration of 10 mM in the buffer.

-

Enzyme Addition: Introduce 10 nM Alkaline Phosphatase to initiate the reaction at a tightly controlled 25°C.

-

Quenching (Self-Validation Step): At defined intervals (10, 30, 60, 120 seconds), extract 50 µL aliquots and immediately add 50 µL of 0.5 M EDTA. Rationale: EDTA acts as a hexadentate ligand, instantly chelating the Zn2+ and Mg2+ ions from the enzyme's active site, permanently halting catalysis without altering the pH or degrading the remaining substrate.

-

Quantification: Quantify the released inorganic phosphate via the Malachite Green colorimetric assay (absorbance at 620 nm).

Protocol B: LC-HRMS Profiling of Electrochemical Degradation

Causality Focus: Preventing volatile loss during extraction to ensure an accurate mass balance of degradation products.

-

Electrolyte Formulation: Mix 1.0 M LiPF6 in ethylene carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v) with 5% wt MEDP.

-

Electrochemical Cycling: Assemble CR2032 coin cells. Cycle between 2.8 V and 4.3 V at a 1C rate for 100 cycles at 45°C to accelerate thermal/electrochemical aging.

-

Extraction: Disassemble cells in an argon-filled glovebox. Extract the electrolyte using 5 mL of methanol containing 0.1% formic acid via ultrasonication in sealed glass vials. Rationale: Sealed vials and an external ice bath (maintaining ~25°C) prevent the evaporation of volatile organofluorophosphate esters (OFPEs) generated during cycling[4].

-

LC-HRMS Analysis: Inject 200 µL of the centrifuged supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF). Utilize diagnostic fragment ions (e.g., m/z 98.9837, 78.9587) to screen for and quantify the formation of OFPEs[4].

Step-by-step experimental workflow for evaluating the stability profile of phosphate esters.

References

-

Guidechem. Ethanol, 2-methoxy-,1,1',1''-phosphate 6163-73-1.1

-

ChemBK. Ethanol, 2-methoxy-, 1,1',1''-phosphate.6

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Hydrolytic stability of nucleoside phosphotriesters derived from bis(hydroxymethyl)-1,3-dicarbonyl compounds and their congeners: towards a novel pro-drug strategy for antisense oligonucleotides.3

-

Taylor & Francis. Reaction of Hydroxyl Radicals with Alkyl Phosphates and the Oxidation of Phosphatoalkyl Radicals by Nitro Compounds.5

-

ACS Publications. Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates.2

-

Environmental Science & Technology (ACS Publications). High-Resolution Mass Spectrometry-Based Suspect and Nontarget Screening of Organophosphate/Organofluorophosphate Esters in Spent Ternary Lithium-Ion Power Batteries.4

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolytic stability of nucleoside phosphotriesters derived from bis(hydroxymethyl)-1,3-dicarbonyl compounds and their congeners: towards a novel pro-drug strategy for antisense oligonucleotides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chembk.com [chembk.com]

"2-Methoxyethyl dihydrogen phosphate" hydrolysis rate

An In-depth Technical Guide to the Hydrolysis Rate of 2-Methoxyethyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-Methoxyethyl dihydrogen phosphate, a critical parameter influencing its stability, efficacy, and environmental fate. While specific kinetic data for this molecule is not extensively available in public literature, this guide synthesizes established principles of organophosphate chemistry to provide a robust framework for its study. We will delve into the underlying mechanisms of hydrolysis, explore the key factors that govern its rate, and present detailed, field-proven methodologies for its empirical determination. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute rigorous stability studies, ensuring the scientific integrity and validity of their findings.

Introduction: The Significance of Phosphate Ester Stability

Organophosphate esters are a cornerstone of numerous applications, from pharmaceuticals and prodrugs to industrial chemicals. The stability of the phosphate ester bond is paramount, as its cleavage through hydrolysis can lead to loss of activity, formation of degradation products, and altered pharmacokinetic profiles. 2-Methoxyethyl dihydrogen phosphate, as a phosphate monoester, is susceptible to hydrolysis, a reaction that involves the cleavage of the P-O bond by water. Understanding the rate at which this occurs is a fundamental aspect of its chemical characterization and is a key consideration in drug development and formulation. Forced degradation studies, which intentionally stress a compound, are often employed to identify potential degradation products and to develop stability-indicating analytical methods.[1]

The hydrolysis of organophosphates is a well-studied field, with established principles governing the reaction kinetics. The rate of hydrolysis is highly dependent on the molecular structure of the organophosphate and the environmental conditions.[2][3] This guide will leverage this existing knowledge to provide a detailed examination of the factors influencing the hydrolysis of 2-Methoxyethyl dihydrogen phosphate and the methodologies to quantify this process.

Chemical Kinetics and Mechanism of Hydrolysis

The hydrolysis of a phosphate monoester like 2-Methoxyethyl dihydrogen phosphate can proceed through different mechanisms depending on the pH of the solution. The phosphorus atom is electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction generally involves the formation of a pentavalent intermediate or transition state, followed by the departure of the alcohol leaving group (2-methoxyethanol in this case).

The speciation of the phosphate group (i.e., the degree of protonation) is a critical determinant of the reaction pathway. At different pH values, the phosphate group can exist as the dihydrogen phosphate (H₂PO₄⁻), monohydrogen phosphate (HPO₄²⁻), or fully deprotonated phosphate (PO₄³⁻). Each of these species will exhibit a different susceptibility to hydrolysis.

Figure 1: Generalized mechanism for the hydrolysis of 2-Methoxyethyl dihydrogen phosphate.

Key Factors Influencing the Hydrolysis Rate

The rate of hydrolysis of 2-Methoxyethyl dihydrogen phosphate is not a fixed value but is profoundly influenced by several environmental and structural factors. A thorough understanding of these factors is essential for predicting and controlling the stability of this compound.

pH

The pH of the aqueous solution is arguably the most critical factor governing the hydrolysis rate of organophosphates.[2][3] The rate of hydrolysis typically exhibits a complex relationship with pH, often showing a U-shaped or V-shaped profile with a region of maximum stability.

-

Acidic Conditions (Low pH): Under acidic conditions, the phosphate monoester is protonated. While acid catalysis can occur for some phosphate esters, for many, the rate is relatively slow in the acidic range.

-

Neutral Conditions (pH ~7): Near neutral pH, the hydrolysis rate is often at or near its minimum. In this range, both the monoanionic and dianionic forms of the phosphate may be present, each with its own intrinsic reactivity.

-